(5-Methylisoxazol-3-yl)methanol
Overview
Description
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through hydrogen bonding or other non-covalent interactions, leading to changes in the targets’ function . .
Biochemical Pathways
The biochemical pathways affected by (5-Methylisoxazol-3-yl)methanol are currently unknown. The compound could potentially affect a variety of pathways depending on its targets
Pharmacokinetics
The compound’s predicted log kow value is -016, suggesting it may be somewhat hydrophilic This could potentially affect its absorption and distribution within the body
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Depending on its targets and mode of action, the compound could potentially have a variety of effects at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For example, the presence of certain solvents can disrupt interactions between the compound and its targets, potentially affecting its mode of action . Additionally, factors such as temperature and pH can affect the compound’s stability and efficacy . .
Preparation Methods
Synthetic Routes and Reaction Conditions: (5-Methylisoxazol-3-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 5-methylisoxazole with formaldehyde under basic conditions to yield the desired product . The reaction typically requires a catalyst such as sodium hydroxide and is carried out at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: (5-Methylisoxazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under mild conditions.
Major Products Formed:
Oxidation: 5-Methylisoxazole-3-carboxylic acid.
Reduction: 5-Methylisoxazol-3-ylmethanol.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
(5-Methylisoxazol-3-yl)methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Methylisoxazole: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
3-Hydroxymethyl-5-methylisoxazole: Similar structure but may have different reactivity and applications.
5-Methyl-3-isoxazolylmethanol: Another isomer with distinct properties and uses.
Uniqueness: (5-Methylisoxazol-3-yl)methanol stands out due to its unique combination of an isoxazole ring and a hydroxymethyl group, which confer specific reactivity and versatility in various chemical and biological applications .
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4-2-5(3-7)6-8-4/h2,7H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYHWQQHEWDJKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371447 | |
Record name | (5-methylisoxazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35166-33-7 | |
Record name | (5-methylisoxazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-METHYL-3-ISOXAZOLYL)METHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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